molecular formula C19H24N2O4 B2963789 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid CAS No. 1432060-33-7

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid

Cat. No. B2963789
CAS RN: 1432060-33-7
M. Wt: 344.411
InChI Key: JUVUQAKNOFBBBO-UHFFFAOYSA-N
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Description

The compound “3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperidine ring, a carbonyl group attached to a 2-methylpropan-2-yl group, and an indole ring attached to a carboxylic acid group .

Scientific Research Applications

Synthetic Methodologies

A study on synthetic routes to Spiro[indole-3,4′-piperidin]-2-ones revealed that starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline, the system was achieved through anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis as the key reaction, offering insight into complex molecule synthesis processes (Freund & Mederski, 2000).

Pharmacological Investigations

Another research avenue investigates the allosteric modulation of the cannabinoid CB1 receptor by novel compounds, providing insights into the potential therapeutic applications of chemically related compounds in treating diseases or conditions associated with this receptor (Price et al., 2005).

Chemical Transformations

Research on Me2AlCl-mediated reactions, including carboxylation, ethoxycarbonylation, and carbamoylation of indoles, explored the transformation of various indole derivatives under CO2 pressure with the aid of Me2AlCl, highlighting the versatility and utility of these compounds in synthetic organic chemistry (Nemoto et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis methods. The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules .

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-19(2,3)25-18(24)21-8-6-12(7-9-21)15-11-20-16-5-4-13(17(22)23)10-14(15)16/h4-5,10-12,20H,6-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVUQAKNOFBBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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